molecular formula C16H11BrN2O2S2 B2813068 5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 1164467-96-2

5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2813068
CAS No.: 1164467-96-2
M. Wt: 407.3
InChI Key: DTRVITGVFDLNCO-VLGSPTGOSA-N
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Description

5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a benzothiazole imine core, a structure motif frequently investigated for its diverse biological activities, with a prop-2-yn-1-yl (propargyl) ether side chain and a 5-bromothiophene carboxamide group. The presence of the propargyl group makes this compound a highly versatile intermediate for click chemistry applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is invaluable for researchers in medicinal chemistry for the rapid synthesis of compound libraries, in chemical biology for bioconjugation and probe development, and in materials science. The bromine atom on the thiophene ring offers a further site for functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for extensive structural diversification. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S2/c1-3-9-19-14-10(21-2)5-4-6-11(14)23-16(19)18-15(20)12-7-8-13(17)22-12/h1,4-8H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRVITGVFDLNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amidation: Finally, the carboxamide group can be formed by reacting the brominated thiophene derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-propynyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, potentially converting them to hydrogen or hydroxyl groups, respectively.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

Industry

In industry, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The methoxy-propynyl group could enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural analogs share the thiophene-2-carboxamide core but differ in substituents on the carboxamide nitrogen and the thiophene ring. Key comparisons include:

Compound Name Core Structure Substituents on Amide Nitrogen Thiophene Substituents Key Functional Groups
5-Bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide Thiophene-2-carboxamide Benzothiazol-2-ylidene (methoxy, propargyl) 5-Bromo Propargyl, Methoxy, Bromo
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-Methylpyridin-2-yl 5-Bromo Pyridinyl, Methyl
N-((5Z)-5-{[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide Thiophene-2-carboxamide Thiazolidinone (pyrazolyl, bromophenyl, phenyl) None Bromophenyl, Thioxo, Pyrazolyl
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene-2-sulfonamide Triazolyl (chlorophenylmethyl) 5-Bromo Sulfonamide, Chlorophenyl
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 1,3-Thiazol-2-yl 4-Methyl, 5-Ethyl Thiazolyl, Ethyl, Methyl

Key Observations :

  • The benzothiazol-2-ylidene group in the main compound provides a planar, conjugated system that may enhance π-π stacking interactions in biological targets compared to pyridinyl or thiazolyl groups .
  • Propargyl substituents (as in the main compound) are less common in analogs but may improve metabolic stability due to reduced susceptibility to oxidative degradation .

Research Findings and Implications

  • Heterocyclic Diversity : Pyridinyl (), thiazolyl (), and pyrazolyl () substituents modulate solubility and target selectivity. The benzothiazolylidene group in the main compound may offer unique binding modes due to its extended conjugation.
  • Synthetic Flexibility : Suzuki coupling () enables rapid diversification, suggesting that the main compound could be further modified to explore structure-activity relationships.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., Z-configuration of the benzothiazole-imine group) and confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁BrN₂O₂S₂) and detects isotopic patterns from bromine .
  • HPLC : Quantifies purity (>95%) and monitors byproducts during synthesis .

How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?

Advanced
The Z-configuration of the benzothiazole-imine group and electron-withdrawing bromine enhance electrophilicity, enabling interactions with nucleophilic residues in biological targets (e.g., enzyme active sites). Key features:

  • Thiophene ring : Electron-rich π-system facilitates charge-transfer interactions.
  • Propynyl group : Alkyne moiety allows click chemistry modifications for targeted drug delivery .
    Methodological Insight : Density Functional Theory (DFT) calculations predict charge distribution, guiding rational drug design .

What experimental strategies are recommended to resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies may arise from:

  • Assay conditions : pH-dependent activity (e.g., antimicrobial efficacy varies at pH 6.5 vs. 7.4) .
  • Cell-line variability : Use isogenic cell lines to control genetic background .
  • Purity differences : Implement batch-wise LC-MS analysis to rule out impurities .
    Example : Standardize protocols (fixed pH, serum-free media) and validate findings across ≥3 independent labs .

How can researchers design experiments to elucidate the compound’s mechanism of action against enzymatic targets?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to validate target engagement .
  • Molecular Docking : Predict binding poses using X-ray crystallography data of homologous enzymes .
    Case Study : For kinase targets, combine ATP-competitive assays with Western blotting to assess downstream phosphorylation .

What are the key considerations for optimizing solubility and stability in preclinical studies?

Q. Advanced

  • Solubility : Use co-solvents (e.g., DMSO/PEG 400) or salt formation (e.g., hydrochloride) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

How do structural modifications (e.g., bromine position) alter biological activity?

Q. Advanced

ModificationImpact on ActivityMethodological ApproachReference
Bromine at C5 Enhances halogen bonding with targetsComparative IC₅₀ assays
Methoxy at C4 Reduces metabolic degradationMicrosomal stability assays
Propynyl at C3 Enables click chemistry conjugationFluorescent tagging

What statistical models are suitable for optimizing synthetic pathways?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 72°C, 1.5 mol% Pd) for maximal yield .
  • Machine Learning : Train models on historical reaction data to predict novel routes .

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